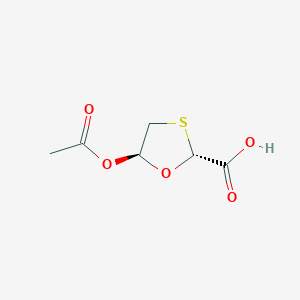

trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid and its derivatives involves multiple steps, including the chemoselective reduction of isomers, cyclodehydration of aldehydes with α-hydroxy- and α-mercapto-carboxylic acids, and the use of Lewis acid mediation for the formation of functionalized 1,2-dioxolanes. A notable method includes the chlorination of oxathiolane lactol followed by coupling with silylated compounds and deprotection, achieving yields ranging from moderate to good (Yi Shen et al., 2006); (Alexis Pinet et al., 2019).

Molecular Structure Analysis

The stereochemistry of acetoxy 1,3-oxathiolane is crucial in its synthesis and properties. Studies have shown that the acetoxy leaving group's position in relation to the sulfur atom significantly influences the reactivity and outcome of chemical reactions. For instance, when the acetoxy group is trans to sulfur, certain isomers exhibit different conversion rates and reaction kinetics, highlighting the importance of stereochemical considerations in the compound's synthesis and application (H. Hahn et al., 1996).

Aplicaciones Científicas De Investigación

Nucleoside Chemistry : Trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid derivatives are useful intermediates in nucleoside chemistry, particularly in the synthesis of antiviral agents. For example, the synthesis of tetrazole oxathiolane nucleoside analogues, which were evaluated for their HIV-1 antiviral properties, involved the preparation of suitable 1,3-oxathiolane precursors (Faury et al., 1992).

Stereochemistry and Isomerism : The stereochemistries of various isomers of acetoxy 1,3-oxathiolane were determined by studying their conversion rates and reactions. This research is crucial for understanding the molecular configurations and reactions of these compounds (Hahn et al., 1996). Additionally, studies on geometrical isomerism, such as the work by Hayashi et al. (1972), contribute to a deeper understanding of the molecular structure and behavior of these compounds (Hayashi et al., 1972).

Antiviral Properties : Some derivatives of trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid have been explored for their potential in antiviral therapy. For instance, the synthesis and biological evaluation of certain oxathiolane nucleoside analogs have been investigated for their effectiveness against HIV-1 and hepatitis B virus (Camplo et al., 1996).

Safety And Hazards

This compound is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray, and protective gloves/eye protection/face protection should be worn . If inhaled, the victim should be moved to fresh air and kept comfortable for breathing .

Propiedades

IUPAC Name |

(2R,5R)-5-acetyloxy-1,3-oxathiolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5S/c1-3(7)10-4-2-12-6(11-4)5(8)9/h4,6H,2H2,1H3,(H,8,9)/t4-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUGSNIJLUOGQF-INEUFUBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CSC(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CS[C@@H](O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid | |

CAS RN |

147027-05-2, 147027-43-8 | |

| Record name | trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ACETOXY-(1,3)OXATHIOLANE-2-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl](/img/no-structure.png)

![4-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145860.png)

![Tert-butyl 4-deuterio-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B1145864.png)

![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B1145870.png)

![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)

![5-ethenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145877.png)